1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609396-18-0
VCID: VC2589782
InChI: InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

CAS No.: 1609396-18-0

Cat. No.: VC2589782

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride - 1609396-18-0

Specification

CAS No. 1609396-18-0
Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
IUPAC Name 1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H
Standard InChI Key QQPKFRXIGXCSCY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Information

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is the hydrochloride salt of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. The parent compound (free base) has been documented with the following identifiers:

ParameterValue
CAS Number41403-84-3
Molecular Formula (free base)C₁₃H₂₁NO₂
Molecular Weight (free base)223.31 g/mol
Estimated Molecular Formula (HCl salt)C₁₃H₂₁NO₂·HCl
Estimated Molecular Weight (HCl salt)~259.77 g/mol
Creation Date in Databases2005-07-19
Last Database Modification2025-04-05

The compound is also known by several synonyms, including:

  • 1-amino-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride

  • 1-amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

  • MFCD00447828 hydrochloride

Structural Identifiers and Representations

The free base form is characterized by the following computational identifiers:

  • IUPAC Name: 1-amino-3-(4-tert-butylphenoxy)propan-2-ol

  • InChI: InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3

  • InChIKey: LPNCSYWIVAILJB-UHFFFAOYSA-N

  • SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(CN)O

For the hydrochloride salt, these identifiers would be modified to account for the protonation of the amine group and the presence of the chloride counterion.

Molecular Structure and Key Functional Groups

The compound features several important structural elements:

  • A propan-2-ol backbone serving as the central framework

  • A primary amine group at position 1 (protonated in the hydrochloride salt)

  • A hydroxyl group at position 2 (secondary alcohol)

  • A phenoxy group at position 3

  • A tert-butyl substituent at the para position of the phenoxy ring

This unique combination of functional groups contributes to the compound's chemical reactivity profile and potential biological activity.

Physicochemical Properties

Physical Characteristics

Based on its structure and comparison with similar amino alcohol hydrochlorides, the following properties can be estimated:

PropertyExpected CharacteristicsBasis of Estimation
Physical StateCrystalline solidCommon for amino alcohol hydrochlorides
ColorWhite to off-white powderTypical for similar compounds
OdorLikely odorless or slight characteristic odorBased on similar structures
SolubilityHighly water-soluble; less soluble in non-polar solventsDue to ionic character of the salt
HygroscopicityModerately hygroscopicCommon for amine hydrochlorides
pH in SolutionAcidic (approximately 3-5 in aqueous solution)Due to salt formation with HCl

Chemical Reactivity

Key Reactive Sites

The compound contains multiple functional groups that can participate in various chemical reactions:

  • Ammonium Group (in salt form):

    • Can undergo deprotonation to regenerate the free base

    • Upon deprotonation, the resulting amine can act as a nucleophile

  • Hydroxyl Group:

    • Can be esterified with carboxylic acids or acid chlorides

    • Potential for oxidation to a ketone

    • Can form ethers under Williamson conditions

  • Phenoxy Group:

    • The aromatic ring can undergo electrophilic aromatic substitution reactions

    • The para position is blocked by the tert-butyl group, directing substitution to ortho positions

  • tert-Butyl Group:

    • Provides steric bulk that influences reactivity

    • Can undergo fragmentation under certain conditions

Stability and Degradation Pathways

Based on structural analysis, the compound may be susceptible to:

  • Hydrolytic degradation under strongly acidic or basic conditions

  • Oxidative degradation of the secondary alcohol

  • Potential Hofmann elimination under strongly basic conditions at elevated temperatures

Synthesis Methods

Purification Techniques

Purification of the hydrochloride salt would typically involve:

  • Recrystallization from appropriate solvent systems

  • Filtration and washing procedures to remove impurities

  • Drying under controlled conditions to remove residual solvents

Analytical Characterization

Spectroscopic Analysis

The compound would be expected to show characteristic spectroscopic properties:

Analytical MethodExpected Features
¹H NMRSignals for: aromatic protons (δ ~6.7-7.3 ppm), tert-butyl group (δ ~1.3 ppm), methylene protons (δ ~3.0-4.5 ppm), hydroxyl proton (δ ~4.0-5.0 ppm), and ammonium protons (δ ~7.5-8.5 ppm)
¹³C NMRSignals for: aromatic carbons (δ ~114-157 ppm), tert-butyl carbon (δ ~31-35 ppm), methylene carbons (δ ~40-72 ppm), and carbinol carbon (δ ~65-75 ppm)
IR SpectroscopyBands for: N-H stretching (~3300-2800 cm⁻¹), O-H stretching (~3400-3200 cm⁻¹), aromatic C=C (~1600-1400 cm⁻¹), C-O stretching (~1300-1000 cm⁻¹)
Mass SpectrometryMajor peak corresponding to [M+H]⁺ of the free base (m/z 224) in positive ion mode

Chromatographic Analysis

HPLC analysis would be expected to show:

  • Good retention on reverse-phase columns

  • UV detection at wavelengths corresponding to the aromatic system (~254-280 nm)

  • Potential use of ion-pairing agents for improved peak shape

Comparison with Related Compounds

Structural Analogs

The compound shares structural similarities with several classes of compounds:

Related Compound ClassStructural SimilaritiesKey Differences
Beta-blockersAmino-alcohol backbone, aromatic etherDifferent substitution patterns, secondary or tertiary amine vs. primary amine
PhenylethanolaminesAmino-alcohol structureDifferent aromatic substitution patterns
Other phenoxy propanolaminesCore structural frameworkVariations in substituents on the aromatic ring and amine group

Structure-Property Relationships

The tert-butyl group in 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride distinguishes it from many similar compounds and would be expected to influence:

  • Lipophilicity (increased compared to smaller alkyl substitutions)

  • Steric properties affecting binding to potential biological targets

  • Metabolic stability (potentially increased due to steric hindrance)

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